Substitution Pattern Comparison: 2,4-Dimethylphenyl vs. 3,4-Dimethylphenyl Isomer
The target compound's 2,4-dimethylphenyl substitution pattern provides a distinct steric and electronic profile compared to its closest regioisomer, the 3,4-dimethylphenyl analog (CAS 477296-50-7) [1]. The 2,4-isomer is registered under PubChem CID 1836294, while the 3,4-isomer is a separate chemical entity [1]. The ortho-methyl group in the target compound introduces unique steric hindrance near the thiazole ring, which can influence binding to biological targets and subsequent functional activity.
| Evidence Dimension | Chemical structure and isomer identity |
|---|---|
| Target Compound Data | 2,4-dimethylphenyl substitution (CAS 477296-49-4) |
| Comparator Or Baseline | 3,4-dimethylphenyl substitution (CAS 477296-50-7) |
| Quantified Difference | Regioisomeric difference; distinct chemical entities with potentially divergent biological activity |
| Conditions | Structural comparison; no direct comparative biological assay data is currently available in the primary literature for these specific compounds. |
Why This Matters
Procuring the correct regioisomer is critical for maintaining SAR consistency in a lead optimization program, as even minor positional changes can drastically alter potency and selectivity.
- [1] Kuujia.com. Cas no 477296-49-4 (ethyl 2-{(1Z)-2-cyano-2-4-(2,4-dimethylphenyl)-1,3-thiazol-2-yleth-1-en-1-ylamino}benzoate) and Cas no 477296-50-7 (ethyl 2-{(1Z)-2-cyano-2-4-(3,4-dimethylphenyl)-1,3-thiazol-2-yleth-1-en-1-ylamino}benzoate). View Source
